Product packaging for ML321(Cat. No.:)

ML321

Cat. No.: B1193335
M. Wt: 412.52
InChI Key: YNXQLYVNEKEXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML321 is a synthetic, small-molecule antagonist of the dopamine D2 receptor (D2R) with exceptional selectivity, functioning as a valuable chemical probe and lead compound for neuropsychiatric research . This compound exhibits an unusually high degree of selectivity for the D2R over other closely related GPCRs. In comprehensive functional profiling across 168 different GPCRs, this compound demonstrated potent inhibition of the D2R with only minimal activity on the D3R and negligible effects on other targets, including the D1R, D4R, and D5R dopamine receptor subtypes . Its main research applications include the dissection of D2R-specific signaling in proof-of-concept animal studies and serving as an advanced lead structure for developing novel antipsychotic therapeutics with potentially fewer side effects . The unique profile of this compound is attributed to its distinct structural and binding properties. Unlike most biogenic amine ligands, this compound lacks a protonatable nitrogen at physiological pH, which allows it to adopt a unique binding pose within the orthosteric site of the D2R . Furthermore, it possesses a chiral sulfoxide moiety, with the S-enantiomer being the active form . In vivo, this compound demonstrates dose-dependent central nervous system penetration and D2R occupancy. It has been shown to antagonize D2R-mediated behaviors like hypothermia without affecting D3R-mediated responses, confirming its exceptional in vivo selectivity . In preclinical models predictive of antipsychotic efficacy, this compound attenuates both amphetamine- and phencyclidine-induced locomotor activity and restores pre-pulse inhibition of acoustic startle . A key characteristic is its slow-on/fast-off receptor binding kinetics, which, combined with its high selectivity, may correlate with a reduced potential to induce catalepsy, a model for extrapyramidal side effects associated with typical antipsychotics . This compound provides researchers with a powerful tool to selectively modulate D2R signaling and investigate new pathways for treating disorders like schizophrenia. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2O3S2 B1193335 ML321

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.52

IUPAC Name

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26)

InChI Key

YNXQLYVNEKEXJH-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML321;  ML 321;  ML-321.

Origin of Product

United States

Chemical Reactions Analysis

Key Characteristics

  • D2R Selectivity: ML321 exhibits high selectivity for the D2 receptor over other GPCRs, particularly the D3 receptor . It was found to be more than 10-fold selective for the D2R versus the D3R in initial screening . Further optimization led to a compound with >40-fold selectivity for the D2R versus the D3R .

  • Binding Pose: Molecular modeling reveals that this compound adopts a unique binding pose within the orthosteric binding site (OBS) of the D2R . The dibenzothiazepine moiety of this compound interacts with specific amino acid residues within the OBS, while the thiophene moiety orients toward a secondary binding pocket (SBP) .

  • Inverse Agonist Activity: this compound functions as an inverse agonist at the D2R, similar to other D2R antagonists .

  • In vivo Selectivity: Studies in rodents demonstrate that this compound can selectively antagonize a D2R-mediated response without affecting a D3R-mediated response .

  • Unique Binding Kinetics: this compound exhibits slow-on and fast-off receptor binding rates, similar to atypical antipsychotics .

Binding Interactions of this compound within the D2R

This compound interacts with the D2R through its dibenzothiazepine and thiophene moieties . The dibenzothiazepine moiety clamps onto the hydrophobic sec-butyl side chain of Ile184 EL2.52, while the phenyl side chains of Phe389 6.51 and Phe390 6.52 stack with the dibenzothiazepine moiety . The amide nitrogen of this compound can form a hydrogen bond with the side chain carboxyl group of Asp114 3.32 . The thiophene moiety protrudes into an SBP of the D2R formed by Val91 2.61, Leu94 2.64, Trp100 EL1.50, Phe110 3.28, and Cys182 EL2.50 .

Effects of Mutations on this compound Activity

Mutations of specific residues in the binding site of D2R affect this compound activity :

  • Mutation of Val91 2.61A reduced the potency of this compound for inhibiting dopamine-stimulated Go activation .

  • Mutation of Trp100 EL1.50A essentially eliminated this compound activity .

  • Mutation of Leu94 2.64A reduced the functional potency of this compound .

  • Mutation of Phe110 3.28A improved both the binding affinity and the functional potency of this compound .

Table 1: Effects of mutations on this compound binding and function

MutationEffect on this compound BindingEffect on this compound Function
Val91 2.61ANot specifiedReduced potency for inhibiting dopamine-stimulated Go activation
Trp100 EL1.50AEssentially eliminated this compound activityEssentially eliminated this compound activity
Leu94 2.64ANo statistically significant difference in the binding assayReduced functional potency
Phe110 3.28AImproved binding affinity (∼20-fold)Improved functional potency (∼5-fold)

Metabolism

This compound has a short metabolic half-life, which has prompted the creation of more metabolically stable derivatives . The primary site of metabolism involves oxidation of the alkyl-thiophene portion of this compound .

Comparison with Similar Compounds

Key Features of ML321:

  • Selectivity : this compound exhibits >40-fold selectivity for D2R over D3R and negligible activity at other G-protein-coupled receptors (GPCRs), as demonstrated in functional screens of 168 GPCRs .
  • Binding Kinetics : Slow association ($k{on} = 1.6 \times 10^5 \, \text{M}^{-1}\text{min}^{-1}$) and fast dissociation ($k{off} = 0.14 \, \text{min}^{-1}$) rates, leading to a short receptor half-life ($t_{½} = 5.0 \, \text{min}$) .
  • Mechanism: Occupies a unique orthosteric binding site in D2R, distinct from other monoamine ligands due to its lack of a positively charged amine group .
  • In Vivo Efficacy : Effective in rodent models predictive of antipsychotic activity (e.g., attenuation of amphetamine-induced hyperlocomotion, restoration of prepulse inhibition) without promoting catalepsy, a marker of extrapyramidal side effects (EPS) .
  • Safety Profile: No significant inhibition of hERG channels (IC₅₀ > 25 µM), reducing cardiac toxicity risk .

Comparison with Similar Compounds

Selectivity Profile

This compound vs. Clozapine (Atypical Antipsychotic): Clozapine, a non-selective D2R/D4R antagonist, is associated with low EPS but has off-target activity at histamine, muscarinic, and adrenergic receptors, contributing to side effects like sedation and weight gain .

Table 1: Receptor Selectivity Comparison

Compound D2R Selectivity (vs. D3R) Off-Target GPCR Activity
This compound >40-fold None (tested on 168 GPCRs)
Clozapine ~1-fold High (H1, M1, α1)
Haloperidol* ~1-fold Moderate (σ, 5-HT2) 1

Binding Kinetics and Receptor Interaction

This compound vs. Clozapine:
Both compounds exhibit similar slow association and fast dissociation kinetics, but this compound’s unique binding site enables superior selectivity (Table 2) .

Table 2: Binding Kinetics at D2R

Parameter This compound Clozapine
$k_{on}$ $1.6 \times 10^5 \, \text{M}^{-1}\text{min}^{-1}$ $1.4 \times 10^5 \, \text{M}^{-1}\text{min}^{-1}$
$k_{off}$ $0.14 \, \text{min}^{-1}$ $0.14 \, \text{min}^{-1}$
$t_{½}$ 5.0 min 5.0 min

This compound’s binding is stabilized by hydrophobic interactions with residues Ile184, Phe390, and Trp100 in D2R, as shown by mutagenesis studies . Clozapine lacks this specificity, contributing to its broader receptor activity .

In Vivo Efficacy and Behavioral Models

This compound vs. Typical Antipsychotics (e.g., Haloperidol):

  • PPI Restoration : this compound restores prepulse inhibition (PPI) in a dose-dependent manner, comparable to clozapine but with reduced sedation .

Table 3: In Vivo Behavioral Effects

Effect This compound Clozapine Haloperidol*
PPI Restoration Yes Yes No
Catalepsy Induction No Low High
Sedation Weak Moderate Low

Metabolic Stability and Optimization

This compound vs. Its Derivatives:
this compound has a short metabolic half-life due to oxidation of its alkyl-thiophene moiety . Over 100 analogs have been synthesized, with modifications improving metabolic stability (e.g., increased $t_{½}$ from 1.2 to 4.8 hours) while retaining D2R selectivity .

Table 4: Pharmacokinetic Properties

Parameter This compound Optimized this compound Analogs
Metabolic $t_{½}$ 1.2 hours 4.8 hours
CYP Inhibition None None

Q & A

Q. What is the primary pharmacological target of ML321, and how does its selectivity compare to existing D2R antagonists?

this compound is a novel, highly selective D2 dopamine receptor (D2R) antagonist with >50-fold selectivity over D3R and negligible activity at other GPCRs (e.g., adrenergic, serotonergic receptors). This selectivity was confirmed via radioligand-binding assays and functional profiling across 168 GPCRs, distinguishing it from non-selective FDA-approved antipsychotics like haloperidol .

Q. What experimental evidence supports this compound’s efficacy in preclinical models of antipsychotic activity?

this compound attenuates amphetamine- and PCP-induced locomotor hyperactivity and pre-pulse inhibition deficits in rodents, consistent with atypical antipsychotic efficacy. Notably, it produces minimal catalepsy (a proxy for extrapyramidal side effects) at therapeutic doses, validated through dose-response studies and comparison to haloperidol .

Q. How does Na+ dependency influence this compound’s binding to D2R?

this compound’s binding to D2R is entirely Na+-dependent, as shown by competitive displacement assays in Tris buffer with/without Na+. Binding affinity decreases significantly in Na+-free conditions, a unique property attributed to its lack of a protonatable amine group, which differentiates it from classical monoaminergic ligands .

Advanced Research Questions

Q. What methodological strategies are critical for resolving contradictions in this compound’s reported selectivity across receptor subtypes?

  • Cross-screening: Use standardized radioligand-binding assays (e.g., [³H]spiperone for D2R/D3R) under identical buffer conditions (Na+ concentration, pH).
  • Functional assays: Employ β-arrestin recruitment or cAMP inhibition assays to confirm functional selectivity.
  • Data normalization: Control for variations in receptor expression levels (e.g., via Bmax values) to avoid false selectivity interpretations .

Q. How can structural modifications of this compound improve its metabolic stability without compromising receptor selectivity?

  • Metabolic profiling: Identify primary metabolic sites (e.g., alkyl-thiophene moiety) using LC-MS and hepatocyte incubation.
  • Analog synthesis: Replace labile groups with bioisosteres (e.g., fluorinated thiophene) and test binding affinity via saturation assays.
  • ADME optimization: Prioritize analogs with >8-hour metabolic half-life in murine models and maintained D2R/D3R selectivity ratios (>50:1) .

Q. What in vivo paradigms best model this compound’s potential for extrapyramidal side effects (EPS) in humans?

  • Catalepsy tests: Compare this compound to haloperidol in rodent bar-test or grid-climbing assays at equieffective D2R occupancy doses.
  • Dose-response profiling: Use PET imaging in non-human primates to correlate CNS D2R occupancy with behavioral outcomes (e.g., locomotor suppression vs. catalepsy) .

Methodological Recommendations

  • For binding assays: Include Na+ (100 mM) in Tris buffer to replicate physiological conditions and ensure reproducibility .
  • For behavioral studies: Use translational endpoints (e.g., locomotor activity, catalepsy) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict human efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML321
Reactant of Route 2
Reactant of Route 2
ML321

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.